3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide
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Overview
Description
3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a quinoline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline moiety can participate in redox reactions.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the quinoline moiety.
Scientific Research Applications
3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide
- N-(4-fluorophenyl)-3-bromo-benzamide
Uniqueness
3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide is unique due to the presence of both a bromine atom and a quinoline moiety, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C32H21BrN2O |
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Molecular Weight |
529.4 g/mol |
IUPAC Name |
3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C32H21BrN2O/c33-25-11-6-10-24(19-25)32(36)34-26-16-13-23(14-17-26)30-20-28(21-7-2-1-3-8-21)31-27-12-5-4-9-22(27)15-18-29(31)35-30/h1-20H,(H,34,36) |
InChI Key |
BMAHEPUTDMLJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)NC(=O)C6=CC(=CC=C6)Br |
Origin of Product |
United States |
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